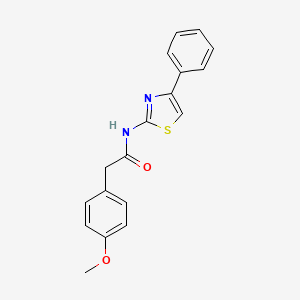

![molecular formula C19H18N2O3S B2553665 N-(4-甲氧基苯基)-2-[(4-甲氧基苯基)甲基]-1,3-噻唑-4-甲酰胺 CAS No. 478030-23-8](/img/structure/B2553665.png)

N-(4-甲氧基苯基)-2-[(4-甲氧基苯基)甲基]-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

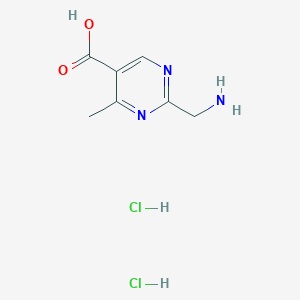

The compound N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. The specific compound is not directly studied in the provided papers, but related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For example, the synthesis of 1,3,4-thiadiazole derivatives as described in paper involves cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the specific substituents present in the target molecule.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. In paper , the structure of a related compound was characterized using X-ray single crystal diffraction, revealing the presence of two independent molecules in the asymmetric unit. Density functional theory (DFT) calculations were also performed to optimize the molecular geometry and compare it with experimental data. These methods could be used to analyze the molecular structure of N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide, providing detailed information about its conformation and electronic structure.

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the substituents attached to the thiazole ring. The presence of methoxy groups in the compound of interest suggests potential sites for electrophilic substitution reactions, as methoxy groups can activate the aromatic ring towards such reactions. The antimicrobial evaluation of thiadiazole derivatives in paper indicates that these compounds can interact with biological targets, which may also be relevant for the compound , depending on its specific reactivity and biological activity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the thermal stability of a pyrazole derivative was assessed in paper , where the compound was found to be stable up to 190°C. Similar studies could be conducted for N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide to determine its thermal stability. Additionally, spectroscopic techniques such as NMR, IR, and mass spectrometry, as used in papers and , would be essential to characterize the physical and chemical properties of the compound, including its purity, molecular weight, and functional groups.

科学研究应用

合成和表征

N-(4-甲氧基苯基)-2-[(4-甲氧基苯基)甲基]-1,3-噻唑-4-甲酰胺及其衍生物被合成用于各种目的,包括探索它们的生物活性和开发新材料。例如,合成具有类似结构特征的化合物以研究它们对癌细胞的细胞毒活性。合成涉及多个步骤,包括与水合肼、乙酰丙酮和丙二腈反应,以产生新颖的化合物。然后使用元素分析、红外光谱、质谱、1H-核磁共振和13C-核磁共振等技术对这些化合物进行表征,以确定它们的结构 (Hassan, Hafez, & Osman, 2014)。

生物活性

对N-(4-甲氧基苯基)-2-[(4-甲氧基苯基)甲基]-1,3-噻唑-4-甲酰胺衍生物的研究延伸到评估它们的潜在生物活性。这些化合物已经被测试其对COX-1/COX-2的抑制活性,这表明了它们的镇痛和抗炎特性。研究结果表明,某些衍生物表现出显著的抑制活性,突显了它们作为治疗剂的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

材料科学应用

在材料科学领域,N-(4-甲氧基苯基)-2-[(4-甲氧基苯基)甲基]-1,3-噻唑-4-甲酰胺的衍生物已被用作高效可调颜色的4-羟基噻唑基荧光团的合成中的构建块。这些荧光团在广泛波长范围内显示荧光,并且在需要高发射效率和溶剂致色性的应用中被使用。这些化合物在先进光学材料和传感器的开发中具有潜在用途 (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019)。

缓蚀

噻唑衍生物的另一个应用包括它们作为缓蚀剂的使用。研究表明,某些噻唑肼酮有效地防止了在酸性环境中对低碳钢的腐蚀。这些化合物作为混合型缓蚀剂,抑制了阳极和阴极过程。这种性质在金属保护至关重要的行业中特别相关,例如在石油和天然气管道以及水处理设施中 (Chaitra, Mohana, Gurudatt, & Tandon, 2016)。

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-23-15-7-3-13(4-8-15)11-18-21-17(12-25-18)19(22)20-14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQZIUGZXUSKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)